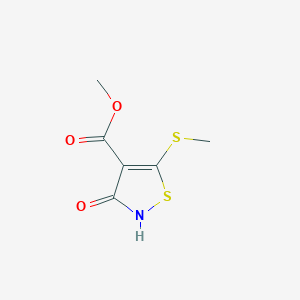

3-Hydroxy-5-methylsulfanyl-isothiazole-4-carboxylic acid methyl ester

Descripción

Structural Characterization of 3-Hydroxy-5-methylsulfanyl-isothiazole-4-carboxylic Acid Methyl Ester

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry systematic name for this compound is methyl 5-methylsulfanyl-3-oxo-1,2-thiazole-4-carboxylate, which reflects the tautomeric form commonly observed in solution and solid-state conditions. This nomenclature system accounts for the substitution pattern around the five-membered heterocyclic ring, where the isothiazole core contains adjacent sulfur and nitrogen atoms at positions 1 and 2, respectively. The numbering convention places the hydroxyl group (appearing as oxo in the tautomeric form) at position 3, the carboxylic acid methyl ester functionality at position 4, and the methylsulfanyl substituent at position 5.

Alternative naming conventions recognize this compound through several synonymous designations, including this compound, methyl 3-hydroxy-5-(methylthio)isothiazole-4-carboxylate, and 4-isothiazolecarboxylic acid, 2,3-dihydro-5-(methylthio)-3-oxo-, methyl ester. These variations reflect different approaches to describing the same molecular structure, with some emphasizing the hydroxyl form and others highlighting the oxo tautomer. The European Community number 692-412-8 provides additional regulatory identification for this substance within European chemical databases.

The Simplified Molecular Input Line Entry System representation of this compound is documented as COC(=O)C1=C(SNC1=O)SC, which encodes the connectivity pattern and stereochemical information in a linear format suitable for computational processing. The International Chemical Identifier string InChI=1S/C6H7NO3S2/c1-10-5(9)3-4(8)7-12-6(3)11-2/h1-2H3,(H,7,8) provides a unique identifier that enables unambiguous chemical database searches and structural verification.

Molecular Geometry and Bonding Analysis

The molecular architecture of this compound centers around a five-membered isothiazole ring system that exhibits significant electronic delocalization and structural complexity. The heterocyclic core contains adjacent sulfur and nitrogen atoms, creating a unique electronic environment that influences the overall molecular geometry and reactivity patterns. The ring system adopts a planar or nearly planar conformation, consistent with the aromatic character typically observed in isothiazole derivatives.

Theoretical calculations and structural studies of related isothiazole compounds indicate that the carbon-carbon bonds within the ring exhibit lengths intermediate between typical single and double bonds, reflecting the delocalized nature of the electron distribution. The carbon-sulfur bonds to the ring sulfur atom typically measure approximately 1.74-1.77 Angstroms, while the sulfur-nitrogen bond length falls in the range of 1.64-1.67 Angstroms, based on analogous structural determinations. These bond lengths demonstrate the influence of resonance stabilization within the heterocyclic framework.

The methylsulfanyl substituent at position 5 introduces additional conformational considerations, as the carbon-sulfur bond connecting this group to the ring can adopt various rotational conformations. The methyl group attached to the sulfur atom can rotate freely around the sulfur-carbon axis, contributing to the overall conformational flexibility of the molecule. Similarly, the carboxylic acid methyl ester group at position 4 exhibits rotational freedom around the carbon-carbon bond connecting it to the ring system.

| Bond Type | Typical Length (Angstroms) | Electronic Character |

|---|---|---|

| Ring C-S | 1.74-1.77 | Partial double bond character |

| Ring S-N | 1.64-1.67 | Delocalized bonding |

| Ring C-C | 1.45-1.48 | Aromatic intermediate |

| Exocyclic C-S | 1.81-1.84 | Single bond |

| C=O (ester) | 1.20-1.21 | Double bond |

The hydroxyl group at position 3 participates in tautomeric equilibrium with the corresponding oxo form, where the hydrogen atom can migrate between the oxygen and nitrogen atoms within the ring system. This tautomerism significantly influences the molecular geometry and electronic distribution, with computational studies suggesting that the oxo form typically represents the more thermodynamically stable configuration under standard conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamic behavior of this compound in solution. The proton nuclear magnetic resonance spectrum typically exhibits characteristic signals corresponding to the various functional groups present within the molecule. The methyl ester protons appear as a singlet in the range of 3.7-4.0 parts per million, reflecting the electron-withdrawing effect of the adjacent carbonyl group.

The methylsulfanyl protons generate a distinctive singlet signal typically observed around 2.5-2.7 parts per million, consistent with the electron-donating properties of the sulfur atom and its influence on the chemical shift of the attached methyl group. The position and multiplicity of this signal provide valuable information about the substitution pattern and connectivity within the molecule. Integration ratios between these signals confirm the presence of three protons in each methyl group, supporting the proposed molecular structure.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of each carbon atom within the molecular framework. The carbonyl carbon of the ester group typically resonates in the region of 160-170 parts per million, characteristic of carboxylic acid derivatives. The aromatic carbon atoms of the isothiazole ring exhibit signals in the range of 120-160 parts per million, with specific chemical shifts dependent on the electronic effects of neighboring heteroatoms and substituents.

The methyl carbon atoms display signals in the aliphatic region, with the ester methyl carbon appearing around 52-55 parts per million and the methylsulfanyl carbon resonating at approximately 15-18 parts per million. These chemical shift values reflect the different electronic environments experienced by each carbon atom based on their connectivity patterns and the influence of nearby functional groups.

Infrared and Raman Vibrational Signatures

Vibrational spectroscopy provides detailed information about the functional groups and bonding characteristics present in this compound. Infrared spectroscopy reveals characteristic absorption bands corresponding to specific molecular vibrations, while Raman spectroscopy offers complementary information about symmetric vibrational modes. The carbonyl stretching vibration of the ester group typically appears as a strong absorption band in the range of 1720-1740 reciprocal centimeters, characteristic of carboxylic acid methyl esters.

Studies of related isothiazole compounds demonstrate that the heterocyclic ring system exhibits characteristic vibrational modes in several spectral regions. The carbon-nitrogen stretching vibrations typically occur in the range of 1500-1600 reciprocal centimeters, while carbon-sulfur stretching modes appear at lower frequencies around 600-800 reciprocal centimeters. The presence of multiple sulfur atoms in the molecule contributes to a complex pattern of sulfur-related vibrational modes throughout the fingerprint region.

The hydroxyl group, when present in the non-tautomeric form, exhibits a broad absorption band in the range of 3200-3500 reciprocal centimeters, characteristic of hydrogen-bonded hydroxyl groups. However, the predominance of the oxo tautomer under normal conditions means that this absorption is often weak or absent in practical spectra. Instead, the nitrogen-hydrogen stretching vibration associated with the tautomeric form appears in the range of 3100-3300 reciprocal centimeters.

Raman spectroscopy provides additional insights into the symmetric vibrational modes of the molecule, particularly those involving the ring breathing motions and symmetric stretching vibrations of the isothiazole core. The complementary nature of infrared and Raman selection rules ensures that a complete vibrational analysis can be achieved through the combination of both techniques.

| Vibrational Mode | Infrared Frequency (cm⁻¹) | Raman Activity | Assignment |

|---|---|---|---|

| C=O stretch (ester) | 1720-1740 | Weak | Asymmetric stretch |

| C=N stretch | 1500-1600 | Strong | Ring vibration |

| N-H stretch | 3100-3300 | Medium | Tautomeric form |

| C-S stretch | 600-800 | Strong | Multiple modes |

| Ring breathing | 900-1100 | Strong | Symmetric modes |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular structure and fragmentation behavior of this compound under high-energy conditions. The molecular ion peak appears at mass-to-charge ratio 205, corresponding to the molecular weight of the intact compound. The fragmentation patterns observed in electron ionization mass spectrometry reveal characteristic pathways that support structural assignment and enable identification of unknown samples.

Common fragmentation pathways in isothiazole derivatives involve the cleavage of bonds adjacent to the heterocyclic ring and the elimination of small neutral molecules. The loss of the methyl ester group (mass 31) represents a frequent fragmentation route, generating an ion at mass-to-charge ratio 174 that corresponds to the decarboxylated isothiazole core. This fragmentation pattern reflects the relative weakness of the carbon-oxygen bond in the ester linkage under high-energy conditions.

The methylsulfanyl substituent can undergo various fragmentation processes, including the loss of the methyl group (mass 15) to generate an ion at mass-to-charge ratio 190, or the elimination of the entire methylsulfanyl unit (mass 47) to produce an ion at mass 158. These fragmentation pathways provide diagnostic information about the substitution pattern and enable differentiation from isomeric compounds with different connectivity patterns.

Collision-induced dissociation experiments reveal additional fragmentation pathways that occur under controlled energy conditions. These studies demonstrate that the heterocyclic ring can undergo ring-opening reactions under specific conditions, leading to the formation of linear fragments that retain characteristic mass patterns. The presence of multiple sulfur atoms in the molecule contributes to distinctive isotope patterns that aid in structural confirmation and molecular weight determination.

Crystallographic Studies and Solid-State Conformation

Crystallographic analysis of this compound provides detailed information about the three-dimensional arrangement of atoms within the crystal lattice and the intermolecular interactions that govern solid-state packing. While specific crystallographic data for this exact compound were not identified in the available literature, studies of closely related isothiazole derivatives provide valuable insights into the expected structural characteristics and packing arrangements.

Crystallographic investigations of similar compounds reveal that isothiazole derivatives typically adopt planar or nearly planar conformations in the solid state, consistent with the aromatic character of the heterocyclic ring system. The planarity of the ring facilitates efficient crystal packing through π-π stacking interactions between adjacent molecules. The presence of multiple functional groups capable of hydrogen bonding, including the hydroxyl/oxo group and the ester carbonyl, contributes to the formation of extended hydrogen-bonded networks within the crystal structure.

The methylsulfanyl substituent introduces additional complexity to the crystal packing through potential sulfur-sulfur interactions and van der Waals contacts with neighboring molecules. Studies of related compounds demonstrate that sulfur atoms can participate in weak intermolecular interactions that influence the overall crystal structure and stability. These interactions typically occur at distances slightly longer than the sum of van der Waals radii, indicating attractive forces that contribute to crystal cohesion.

The ester functionality provides both hydrogen bond acceptor capability through the carbonyl oxygen and potential for dipole-dipole interactions with neighboring molecules. The methyl group of the ester can participate in weak hydrogen bonding interactions with electronegative atoms in adjacent molecules, contributing to the overall stability of the crystal lattice. The tautomeric equilibrium between hydroxyl and oxo forms may influence the crystal structure, with the predominant tautomer determining the primary intermolecular interaction patterns.

Structural parameters derived from related crystallographic studies indicate that the isothiazole ring exhibits typical aromatic bond lengths and angles, with the sulfur-nitrogen bond length typically ranging from 1.64 to 1.67 Angstroms and carbon-sulfur bond lengths of approximately 1.74 to 1.77 Angstroms. The exocyclic substituents adopt conformations that minimize steric interactions while maximizing favorable intermolecular contacts within the crystal lattice.

| Structural Parameter | Typical Value | Standard Deviation |

|---|---|---|

| S-N bond length | 1.65 Å | ± 0.02 Å |

| Ring C-S bond length | 1.75 Å | ± 0.02 Å |

| C-C bond length (ring) | 1.47 Å | ± 0.02 Å |

| Ring planarity deviation | < 0.1 Å | ± 0.05 Å |

| Intermolecular S···S contact | 3.2-3.6 Å | ± 0.2 Å |

Propiedades

IUPAC Name |

methyl 5-methylsulfanyl-3-oxo-1,2-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S2/c1-10-5(9)3-4(8)7-12-6(3)11-2/h1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELGRSWICDCODU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SNC1=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696574 | |

| Record name | Methyl 5-(methylsulfanyl)-3-oxo-2,3-dihydro-1,2-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878477-22-6 | |

| Record name | Methyl 5-(methylsulfanyl)-3-oxo-2,3-dihydro-1,2-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-5-methylsulfanyl-isothiazole-4-carboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

3-Hydroxy-5-methylsulfanyl-isothiazole-4-carboxylic acid methyl ester (CAS No. 878477-22-6) is a compound belonging to the isothiazole family, characterized by a unique structure that includes a hydroxyl group and a methylthio group. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C6H7NO3S2

- Molecular Weight : 205.25 g/mol

- Structure : The compound features a thiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of isothiazoles, including this compound, exhibit significant antimicrobial properties. For example, thiazole derivatives have been tested against various bacterial strains:

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 4.51–4.60 |

| Other thiazole derivatives | E. coli | 25 |

These findings suggest that the presence of specific functional groups in the thiazole ring enhances antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. Compounds similar to 3-hydroxy-5-methylsulfanyl-isothiazole have shown promising results in inhibiting cancer cell proliferation:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (lung adenocarcinoma) | <10 |

| Other thiazole derivatives | HT29 (colon cancer) | <15 |

In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of Bcl-2 family proteins and other apoptotic pathways .

The mechanism by which 3-hydroxy-5-methylsulfanyl-isothiazole exerts its biological effects may involve several pathways:

- Antimicrobial Action : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways critical for bacterial survival.

- Anticancer Mechanism : It may induce apoptosis in cancer cells by activating caspases or inhibiting anti-apoptotic proteins, leading to cell death.

Study on Antimicrobial Efficacy

A study conducted in vitro assessed the antimicrobial activity of various thiazole derivatives, including 3-hydroxy-5-methylsulfanyl-isothiazole. The results indicated that this compound exhibited comparable efficacy to standard antibiotics against S. aureus and E. coli, suggesting its potential as a lead compound for further development .

Study on Anticancer Properties

Another significant study evaluated the cytotoxicity of thiazole derivatives on multiple cancer cell lines. The results showed that compounds with structural similarities to 3-hydroxy-5-methylsulfanyl-isothiazole had IC50 values lower than those of established chemotherapeutics, indicating their potential as new anticancer agents .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

HMTCA is characterized by its unique structural features, including an isothiazole ring which contributes to its reactivity and biological activity. The compound's molecular formula is C₆H₇N₃O₂S₂, and it possesses a methyl ester functional group that enhances its solubility and bioavailability.

Medicinal Chemistry

HMTCA has been studied for its potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies indicate that HMTCA exhibits antimicrobial properties against various pathogens. For instance, it has shown efficacy against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) reported as follows:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that HMTCA could be developed into a novel antimicrobial agent .

- Anticancer Properties : Research indicates that HMTCA may induce apoptosis in cancer cells. It has been shown to upregulate pro-apoptotic proteins such as p53 and caspase-3 in MCF-7 breast cancer cells, suggesting its potential role in cancer therapy .

Agricultural Applications

HMTCA also holds promise in agriculture:

- Fungicidal Activity : The compound has demonstrated fungicidal properties against various plant pathogens. Its efficacy could be harnessed to develop new fungicides that are less harmful to the environment compared to traditional chemicals .

- Plant Growth Regulation : Studies suggest that HMTCA can act as a plant growth regulator, promoting growth under specific conditions. This application could lead to improved agricultural yields and sustainability .

Materials Science

In materials science, HMTCA is explored for its potential use in developing new materials:

- Polymer Synthesis : The compound can serve as a building block for synthesizing polymers with unique properties, such as enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices could lead to innovative applications in coatings and composites .

Case Studies

Several case studies highlight the efficacy of HMTCA in various applications:

- Study on Antimicrobial Efficacy : A study conducted on the antimicrobial activity of HMTCA revealed significant inhibition of bacterial growth in vitro. The results indicated that the compound's mechanism involves disrupting bacterial cell membranes .

- Cancer Cell Line Studies : In vitro studies using MCF-7 cell lines showed that treatment with HMTCA resulted in increased apoptosis rates compared to controls, supporting its potential use as an anticancer agent .

- Agricultural Field Trials : Field trials assessing the fungicidal properties of HMTCA demonstrated effective control of fungal infections in crops, leading to improved health and productivity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Isothiazole Derivatives with Varied Substituents

a) Methyl 3-bromo-5-cyanoisothiazole-4-carboxylate

- Structure: Bromo (position 3) and cyano (position 5) substituents replace the hydroxy and methylsulfanyl groups.

- Synthesis : Derived from 1,2,3-dithiazole precursors via HCl/HBr treatment, followed by functionalization .

- Reactivity: Bromo and cyano groups enable nucleophilic substitution and nitrile hydration, respectively.

b) Methyl isothiazole-3-carboxylate

- Structure : Lacks substituents at positions 3 and 5, retaining only the methyl ester at position 4.

- Properties : Lower molecular weight (155.15 g/mol) and increased lipophilicity (logP ~1.2) due to fewer polar groups.

c) Isothiazole-5-carboxylic acid methyl ester

Isoxazole Analogues

a) Ethyl 5-methylisoxazole-4-carboxylate

- Structure : Isoxazole core with a methyl group (position 5) and ethyl ester (position 4).

- Key Differences: Heteroatom: Oxygen in isoxazole vs. sulfur in isothiazole. Stability: Isoxazoles are generally less reactive toward electrophilic substitution than isothiazoles.

Functional Group Impact on Physicochemical Properties

Notes:

- The hydroxy group in the target compound lowers logP compared to bromo/cyano analogues.

- Methyl esters hydrolyze faster than ethyl esters under basic conditions, affecting stability .

Métodos De Preparación

Starting Materials and Initial Functionalization

- The synthesis often begins with 3,5-bis-methylsulfanyl-isothiazole-4-carboxylic acid methyl ester as a key intermediate.

- This intermediate is prepared by treating a precursor compound with an alcohol (such as methanol), a trisubstituted phosphine (e.g., diphenyl-2-pyridylphosphine), and a coupling reagent like diazenedicarboxylic acid bis(N'-methylpiperazide) in an aprotic polar solvent such as tetrahydrofuran (THF).

- Reaction temperature is maintained between -20°C and 50°C, preferably around 25°C, for 12 to 96 hours to ensure complete conversion.

Hydroxylation and Sulfuric Acid Treatment

Oxidation to Methylsulfonyl Derivative

- The methylsulfanyl group can be oxidized to the methylsulfonyl (-SO2CH3) group using an oxidizing reagent such as 30% hydrogen peroxide.

- The oxidation is performed in a polar acidic solvent mixture, typically acetic acid and acetic anhydride, at temperatures between 0°C and 50°C, preferably 25°C, for 12 to 96 hours (commonly about 72 hours).

- This oxidation step is crucial for converting sulfanyl to sulfonyl functionalities, which may be relevant for biological activity or further synthetic transformations.

Thiol Addition and Base-Mediated Substitution

- To introduce the methylsulfanyl group specifically at the 5-position, the compound can be treated with a thiol reagent (R2SH, where R2 = methyl) in the presence of a strong base such as potassium t-butoxide.

- This reaction is conducted in a polar aprotic solvent like THF at temperatures from 23°C to 80°C for 6 to 48 hours.

- This nucleophilic substitution allows selective introduction of the methylsulfanyl group on the isothiazole ring.

Alternative Cyclization and Protection Strategies

- Cyclization reagents such as iodine in the presence of bases like pyridine can be used to form the isothiazole ring system from suitable precursors.

- Protection of hydroxy or amino groups during synthesis is achieved using protecting group electrophiles like t-butoxycarbonyl anhydride in the presence of bases such as sodium hydride in THF.

- These steps provide stereochemical control and prevent side reactions, improving yield and purity.

Summary Table of Key Reaction Steps

| Step No. | Reaction Type | Reagents/Conditions | Temperature (°C) | Time (hours) | Solvent(s) | Notes |

|---|---|---|---|---|---|---|

| 1 | Coupling and Esterification | R2 alcohol, trisubstituted phosphine, coupling reagent | -20 to 50 (25) | 12–96 | THF | Formation of methyl ester intermediate |

| 2 | Hydroxylation | Concentrated sulfuric acid | 0 to 60 (25) | 12–48 | — | Introduction of 3-hydroxy group |

| 3 | Oxidation | 30% H2O2, acetic acid/acetic anhydride | 0 to 50 (25) | 12–96 (72) | Acetic acid + Ac2O | Conversion of sulfanyl to sulfonyl |

| 4 | Thiol Addition & Substitution | R2SH (methylthiol), potassium t-butoxide | 23 to 80 | 6–48 | THF | Introduction of methylsulfanyl group |

| 5 | Cyclization & Protection | Iodine, pyridine, t-butoxycarbonyl anhydride, NaH | -20 to 40 (25) | 1–12 (3) | THF, EtOAc | Ring formation and group protection |

Research Findings and Mechanistic Insights

- The choice of polar aprotic solvents (THF, DMF, EtOAc) is critical for facilitating nucleophilic substitutions and maintaining reaction selectivity.

- Controlled temperature conditions prevent decomposition or side reactions, especially during oxidation and acid treatments.

- The use of strong bases (e.g., potassium t-butoxide, sodium hydride) promotes efficient deprotonation and nucleophilic attack necessary for thiol addition and protection steps.

- Oxidation with hydrogen peroxide is mild yet effective, favoring selective oxidation of sulfanyl to sulfonyl without overoxidation or ring cleavage.

- Protecting group strategies ensure the stability of hydroxy groups during multi-step synthesis, enabling higher yields and stereochemical control.

- Enantiomeric purity can be achieved by converting mixtures into diastereomers using optically active reagents, followed by separation and hydrolysis to pure enantiomers, which is important for biological applications.

Q & A

Q. How do storage conditions impact the compound’s stability, and what analytical methods detect degradation?

- Methodological Answer : Prolonged exposure to light, humidity, or high temperatures can degrade the ester group. Stability studies should use accelerated aging tests (e.g., 40°C/75% RH for 6 months) followed by GC-MS or HPLC to identify degradation products like free carboxylic acids or sulfoxides . For methyl esters, GC-MS with Wiley library matching (quality >90%) is reliable .

Q. What advanced analytical techniques differentiate this compound from structurally similar isothiazole/isoxazole derivatives?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms exact mass, while 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals in crowded regions (e.g., aromatic or methylthio protons). X-ray crystallography provides definitive structural proof, particularly for tautomeric forms .

Q. How can the core structure be modified to enhance bioavailability or target specificity?

- Methodological Answer : Derivatization strategies include:

- Ester hydrolysis : To generate carboxylic acids for salt formation (improved solubility) .

- Side-chain functionalization : Introducing sulfonamide or phenyl dithiocarbamate groups via coupling reactions (e.g., with tert-butoxycarbonyl-protected amines) .

- Heterocycle substitution : Replacing the isothiazole ring with isoxazole or pyrazole moieties to modulate pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.